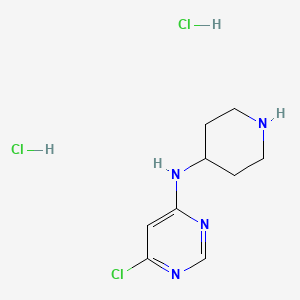

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride, also known as 6-CPP, is a synthetic pyrimidine derivative with a wide range of applications in scientific research. 6-CPP is an inhibitor of the enzyme monoamine oxidase (MAO) and is used in the study of the regulation of monoamine neurotransmitters in the brain. It is a potent inhibitor of MAO-A and MAO-B, two types of MAO enzymes, and is used in biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Antibacterial Activity

The compound has been involved in microwave-assisted synthesis processes, leading to the creation of novel compounds with antibacterial properties. For instance, derivatives containing the piperidine and pyrimidine motifs have been synthesized under microwave irradiation, demonstrating significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010). Such methodologies underscore the compound's utility in developing new antimicrobial agents.

Synthesis and Characterization of Pyrimidinaminides

Further research has expanded on the synthesis and characterization of pyrimidinaminides, which are formed through nucleophilic substitution reactions involving 6-amino substituted salts or bis(hetarenium) salts. This work highlights the compound's flexibility in forming various structurally diverse derivatives under different electronic or kinetic conditions (Schmidt, 2002).

Crystal Structure and Hydrogen Bonding Studies

The compound has also been analyzed for its crystal structure and hydrogen bonding characteristics, offering insights into its molecular interactions. Such studies are crucial for understanding the compound's behavior in solid-state forms, which is essential for its application in material science and drug formulation (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Practical Synthesis for Inhibitor Development

Practical synthesis methodologies involving the compound have been developed for creating key intermediates in the preparation of potent inhibitors, such as deoxycytidine kinase inhibitors. This research demonstrates the compound's application in the development of therapeutic agents targeting specific cellular enzymes (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

Antimicrobial Activity of Substituted Compounds

Substituted derivatives of the compound have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of such derivatives in combating bacterial and fungal infections. The structural modifications of the compound significantly influence its antimicrobial efficacy (Mittal, Sarode, & Vidyasagar, 2011).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

Based on the activity of structurally similar compounds, it may act as an atp-competitive inhibitor, binding to the atp-binding site of its target kinase and preventing atp from binding, thereby inhibiting the kinase’s activity .

Biochemical Pathways

The compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, given that PKB is a key downstream component in this pathway . This pathway is involved in promoting cell proliferation and survival .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability .

Result of Action

Inhibition of pkb could potentially lead to decreased cell proliferation and increased apoptosis, given pkb’s role in promoting these processes .

Eigenschaften

IUPAC Name |

6-chloro-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4.2ClH/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7;;/h5-7,11H,1-4H2,(H,12,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRMDDWBMIRYAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC(=NC=N2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(Z)-methyl 2-((3-methoxy-2-naphthoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2916197.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2916198.png)

![Methyl 2-[2-(4-benzoylbenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2916199.png)

![7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916200.png)

![4-(dimethylamino)-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2916203.png)

![5-Fluoro-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2916205.png)

![N-cyclohexyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2916210.png)

![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2916215.png)